Phenyl anthranilate synthesis and properties
Phenyl anthranilate synthesis and properties
An In-depth Technical Guide to the Synthesis and Properties of Phenyl Anthranilate
Abstract
Phenyl anthranilate (phenyl 2-aminobenzoate) is an aromatic ester of significant interest, primarily recognized for its characteristic fruity and floral aroma, which has secured its place in the fragrance and flavor industries. This technical guide provides a comprehensive overview of its synthesis, with a primary focus on the acid-catalyzed Fischer-Speier esterification of anthranilic acid and phenol. We delve into the mechanistic underpinnings of this classic reaction, offering a detailed, field-proven experimental protocol. Furthermore, this document consolidates the key physicochemical and spectroscopic properties of phenyl anthranilate, presenting them in an accessible format for researchers. Applications spanning from perfumery to its potential as a chemical intermediate are discussed, alongside essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this valuable aromatic compound.
Introduction
Phenyl anthranilate, with the systematic IUPAC name phenyl 2-aminobenzoate, is an organic compound belonging to the ester family.[1] Its structure consists of a phenyl group linked via an ester bond to an anthranilate moiety, which is derived from anthranilic acid (2-aminobenzoic acid). The presence of the amino group and the aromatic rings imparts unique chemical and physical properties to the molecule.
While its parent molecule, anthranilic acid, and its derivatives are known for a wide range of biological activities, including anti-inflammatory properties, phenyl anthranilate is most celebrated for its organoleptic qualities.[2] It possesses a distinct sweet, fruity aroma reminiscent of grapes and orange blossoms, making it a valuable ingredient in the formulation of fragrances for perfumes, cosmetics, and personal care products.[3] Its methyl and phenethyl ester counterparts are also used extensively in perfumery and as flavoring agents.[3][4][5] Understanding its synthesis is crucial for optimizing production and exploring new applications.
Synthesis of Phenyl Anthranilate
The most common and economically viable method for synthesizing phenyl anthranilate is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol (or phenol).
Reaction Principle: Fischer-Speier Esterification
Fischer esterification is an equilibrium reaction in which a carboxylic acid (anthranilic acid) reacts with an alcohol or phenol (phenol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[6][7] The reaction involves the formation of an ester and water as a byproduct.
Overall Reaction: C₇H₇NO₂ (Anthranilic Acid) + C₆H₆O (Phenol) ⇌ C₁₃H₁₁NO₂ (Phenyl Anthranilate) + H₂O
To drive the equilibrium towards the product side and achieve a high yield, the water produced during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus, or by using a large excess of one of the reactants.[6][7]
Mechanism of Fischer-Speier Esterification
The causality behind the need for an acid catalyst lies in the reactivity of the starting materials. The carboxylic acid carbonyl is not sufficiently electrophilic to be attacked by a weak nucleophile like phenol. The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and activating it for nucleophilic attack.[6][8]
The mechanism proceeds through several reversible steps:
-
Protonation of the Carbonyl: The carbonyl oxygen of anthranilic acid is protonated by the acid catalyst.
-
Nucleophilic Attack: The nucleophilic oxygen atom of phenol attacks the protonated, and now highly electrophilic, carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.[7][8]
Experimental Protocol: Synthesis via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of phenyl anthranilate.
Reagents and Materials:
-
Anthranilic Acid (1.0 eq)
-
Phenol (1.5 - 2.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~5 mol%)
-
Toluene (as solvent for azeotropic removal of water)
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.
Workflow Diagram:
Step-by-Step Methodology:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging Reactants: To the flask, add anthranilic acid (1.0 eq), phenol (1.5 eq), and toluene. The solvent volume should be sufficient to allow for efficient stirring and reflux.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux using a heating mantle. Toluene and water will form an azeotrope, and water will be collected in the Dean-Stark trap as the reaction progresses. Continue reflux until no more water is collected, indicating the reaction is near completion (typically 4-8 hours).
-
Work-up - Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Carefully wash the organic layer with a 10% aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and remove any unreacted anthranilic acid. Causality: The basic bicarbonate deprotonates the acidic catalyst and the carboxylic acid, forming water-soluble salts that are extracted into the aqueous phase.
-
Work-up - Washing: Wash the organic layer with a saturated NaCl solution (brine). Causality: The brine wash helps to break any emulsions and further removes water from the organic layer.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent. Remove the toluene solvent using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure phenyl anthranilate.
Alternative Synthesis Routes
-
From Acyl Chlorides: Phenol can react with anthraniloyl chloride (the acid chloride of anthranilic acid). This reaction is generally faster and not an equilibrium process but requires the prior synthesis of the unstable and moisture-sensitive acyl chloride.[9]
-
Transesterification: Phenyl anthranilate can be synthesized by reacting another anthranilate ester (e.g., methyl anthranilate) with phenol in the presence of a suitable catalyst. This method is effective if the alcohol being displaced (methanol) has a lower boiling point and can be easily removed.[10]
Physicochemical and Spectroscopic Properties
The properties of phenyl anthranilate are well-documented, making its identification and characterization straightforward for researchers.
Physical Properties
The key physical properties are summarized in the table below. The data indicate it is a solid at room temperature with limited water solubility.
| Property | Value | Source |
| IUPAC Name | phenyl 2-aminobenzoate | [1] |
| Molecular Formula | C₁₃H₁₁NO₂ | [1][11] |
| Molecular Weight | 213.23 g/mol | [1] |
| Appearance | White solid | [11] |
| Odor | Fruity, grape, orange blossom | [3][12] |
| Melting Point | 39-44 °C | [12] |
| Boiling Point | >230 °C | [12] |
| Solubility | Insoluble in water; soluble in ethanol and oils | [12] |
| Topological Polar Surface Area | 52.3 Ų | [1] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: Key signals include N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretching band for the ester carbonyl group (around 1700-1730 cm⁻¹), and C-O stretching bands (around 1100-1300 cm⁻¹). Aromatic C-H stretches will also be present.
-
¹H NMR Spectroscopy: The spectrum will show distinct signals for the aromatic protons on both the anthranilate and phenyl rings (typically in the 6.5-8.0 ppm range). A broad singlet corresponding to the two protons of the amino (-NH₂) group will also be visible.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 213, corresponding to the molecular weight of the compound.
Applications
Phenyl anthranilate's primary applications stem from its pleasant aromatic profile and its chemical structure.
Fragrance and Flavor Industry
This is the most significant area of application. Due to its sweet, floral, and fruity (grape-like) scent, phenyl anthranilate is used as a fragrance ingredient in a wide array of products:
-
Fine Fragrances: Incorporated into perfumes and colognes to provide warmth and floral depth.[3]
-
Personal Care Products: Used to scent cosmetics, lotions, shampoos, and soaps.[3]
-
Flavoring: While less common than its methyl or phenethyl analogs, it can be used to impart grape or cherry notes in products like beverages, candy, and baked goods.[12]
It is also a precursor for producing Schiff bases, which are themselves important in perfumery. For example, reacting an anthranilate ester with an aldehyde like hydroxycitronellal produces Aurantiol, a compound with a powerful orange blossom and jasmine character.[4][13]
Pharmaceutical and Chemical Research
The anthranilic acid scaffold is a well-known "privileged structure" in medicinal chemistry. N-phenylanthranilic acid (fenamic acid) is the parent compound for a class of non-steroidal anti-inflammatory drugs (NSAIDs).[14] While phenyl anthranilate itself is not a prominent therapeutic agent, its structure makes it a valuable intermediate for the synthesis of more complex molecules and derivatives that may exhibit biological activity.[14][15]
Safety and Handling
As with any chemical, proper safety protocols are essential when handling phenyl anthranilate.
-
GHS Hazard Statements: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[1]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from direct sunlight and sources of ignition.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17]
Conclusion
Phenyl anthranilate is a chemically significant and commercially valuable aromatic ester. Its synthesis is readily achievable through the well-understood Fischer-Speier esterification, a process that exemplifies fundamental principles of organic chemistry. The compound's distinct physicochemical properties, particularly its appealing grape and floral aroma, have established it as a staple in the fragrance industry. While its direct pharmaceutical applications are limited, its structural relation to biologically active scaffolds suggests potential as a synthetic intermediate. This guide provides the foundational technical knowledge for scientists and researchers to effectively synthesize, characterize, and utilize phenyl anthranilate in their work.
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